molecular formula C16H22N2O5S B4621741 [4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl](morpholin-4-yl)methanone

[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl](morpholin-4-yl)methanone

Cat. No.: B4621741
M. Wt: 354.4 g/mol
InChI Key: XGEWXJBZQQTACB-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group, a pyrrolidinylsulfonyl group, and a morpholinyl group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl ring, followed by the introduction of the methoxy, pyrrolidinylsulfonyl, and morpholinyl groups through various substitution and coupling reactions. Common reagents used in these reactions include methoxybenzene, pyrrolidine, sulfonyl chloride, and morpholine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group may produce the corresponding sulfide or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and material science.

Biology

In biological research, this compound may be used as a probe or ligand to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a useful tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone has potential applications as a drug candidate or therapeutic agent. Its unique chemical properties may enable it to target specific molecular pathways involved in diseases, making it a promising compound for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine: A structurally similar compound with comparable chemical properties and applications.

    Dimethylformamide compound with (5Z)-2-(4-benzyl-1-piperazinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one:

Uniqueness

What sets 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and versatility. This makes it particularly valuable for applications requiring precise molecular interactions and transformations.

Properties

IUPAC Name

(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-22-14-5-4-13(16(19)17-8-10-23-11-9-17)12-15(14)24(20,21)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEWXJBZQQTACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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